molecular formula C18H18Br2Cl2N2Ni B6298116 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 541517-12-8

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6298116
CAS RN: 541517-12-8
M. Wt: 551.8 g/mol
InChI Key: LYFLQUSJPFWWID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide, also known as NiBr2-5-chloro-2-methylphenyl-2,3-bisiminobutane, is an organometallic compound used in scientific research. It is a combination of nickel and bromine atoms, and is an important component in various organic synthesis reactions. It is also a useful catalyst for various organic transformations.

Scientific Research Applications

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane is a useful compound for scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. It is also a useful catalyst for various organic transformations, such as the hydrolysis of esters and amides. Additionally, it is an important component in the synthesis of various pharmaceuticals.

Mechanism of Action

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, which is a substance that can accept electrons from other molecules. This allows it to facilitate the formation of new bonds between molecules, which is necessary for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane has no known direct biochemical or physiological effects. It is not known to be toxic or hazardous to humans or animals.

Advantages and Limitations for Lab Experiments

The use of 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane in laboratory experiments provides several advantages. It is a relatively inexpensive compound, and it is relatively easy to obtain. Additionally, it is a relatively stable compound, and it is not prone to decomposition. However, it is important to note that 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane is only useful for certain types of reactions. It is not suitable for all types of organic synthesis reactions, and it is not suitable for all types of organic transformations.

Future Directions

The use of 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane in scientific research is likely to increase in the future. It has been used in a variety of organic synthesis reactions, and it is likely that it will be used in more reactions in the future. Additionally, it is likely that it will be used in more organic transformations in the future. Additionally, it is likely that it will be used in the synthesis of more pharmaceuticals in the future. Finally, it is likely that new uses for 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane will be discovered in the future.

Synthesis Methods

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromidero-2-methylphenyl-2,3-bisiminobutane is synthesized using a method known as the “Koch-Haaf Synthesis”. This method involves the use of a nickel salt, such as nickel chloride, and a bromine source, such as potassium bromide. The two components are reacted in a two-step process to form the desired product. The first step involves the reaction of the nickel salt with the bromine source to form a nickel bromide complex. The second step involves the reaction of the nickel bromide complex with a chloro-2-methylphenyl-2,3-bisiminobutane to form the desired product.

properties

IUPAC Name

2-N,3-N-bis(5-chloro-2-methylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2.2BrH.Ni/c1-11-5-7-15(19)9-17(11)21-13(3)14(4)22-18-10-16(20)8-6-12(18)2;;;/h5-10H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFLQUSJPFWWID-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(C)C(=NC2=C(C=CC(=C2)Cl)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333951
Record name 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide

CAS RN

541517-12-8
Record name 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.